molecular formula C16H13N3O3 B4392445 2-methyl-3-(3-nitrobenzyl)-4(3H)-quinazolinone

2-methyl-3-(3-nitrobenzyl)-4(3H)-quinazolinone

Cat. No.: B4392445
M. Wt: 295.29 g/mol
InChI Key: DLKUYLQQKLFIPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-3-(3-nitrobenzyl)-4(3H)-quinazolinone is a chemical compound that belongs to the quinazolinone family. It is a yellow crystalline powder that has been widely used in scientific research due to its interesting properties. In

Mechanism of Action

The mechanism of action of 2-methyl-3-(3-nitrobenzyl)-4(3H)-quinazolinone is not fully understood. However, it is believed to act as a fluorescent probe by binding to proteins and emitting fluorescence upon excitation. It has also been shown to bind to receptors and modulate their activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and receptors. It has also been shown to induce apoptosis in cancer cells. Furthermore, it has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methyl-3-(3-nitrobenzyl)-4(3H)-quinazolinone in lab experiments is its fluorescent properties, which make it ideal for studying protein-protein interactions and enzyme kinetics. It is also relatively easy to synthesize in large quantities. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are many future directions for research involving 2-methyl-3-(3-nitrobenzyl)-4(3H)-quinazolinone. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. Another direction is to study its binding properties to various receptors and enzymes to gain a better understanding of its mechanism of action. Furthermore, it would be interesting to explore the structure-activity relationship of quinazolinone derivatives to develop more potent and selective compounds.

Scientific Research Applications

2-methyl-3-(3-nitrobenzyl)-4(3H)-quinazolinone has been widely used in scientific research due to its interesting properties. It has been used as a fluorescent probe to study protein-protein interactions and enzyme kinetics. It has also been used as a ligand to study the binding properties of various receptors. Furthermore, it has been used as a tool to investigate the structure-activity relationship of quinazolinone derivatives.

Properties

IUPAC Name

2-methyl-3-[(3-nitrophenyl)methyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-11-17-15-8-3-2-7-14(15)16(20)18(11)10-12-5-4-6-13(9-12)19(21)22/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKUYLQQKLFIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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